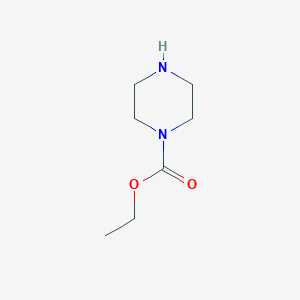

Ethyl N-piperazinecarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22134. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-2-11-7(10)9-5-3-8-4-6-9/h8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNOQURRKNJKKBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059511 | |

| Record name | 1-Piperazinecarboxylic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120-43-4 | |

| Record name | Ethyl 1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperazinecarboxylic acid, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl N-piperazinecarboxylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl N-piperazinecarboxylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21060 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Piperazinecarboxylic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Piperazinecarboxylic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl N-piperazinecarboxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29325GHS9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl N-piperazinecarboxylate: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl N-piperazinecarboxylate, a clear, light yellow oily liquid, is a significant heterocyclic compound widely utilized as a key intermediate in the synthesis of a variety of pharmaceuticals and other fine chemicals.[1][2] Its bifunctional nature, possessing both a secondary amine and a carbamate group, allows for diverse chemical modifications, making it a versatile building block in medicinal chemistry and materials science. This document provides a comprehensive overview of the synthesis, physicochemical properties, and experimental protocols related to this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in various experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄N₂O₂ | [3][4][5] |

| Molecular Weight | 158.20 g/mol | [6][7] |

| Appearance | Clear light yellow oily liquid | [1][2] |

| Boiling Point | 273 °C (lit.) | [1][3][7] |

| Melting Point | 120 °C | [2][3] |

| Density | 1.08 g/mL at 25 °C (lit.) | [1][3][7] |

| Refractive Index (n20/D) | 1.477 (lit.) | [1][3][7] |

| Flash Point | >110 °C (>230 °F) | [1][3][5] |

| Water Solubility | Soluble | [1][2][3] |

| pKa | 8.2 - 8.50 (Predicted) | [2][6] |

| CAS Number | 120-43-4 | [1][5][7] |

Synthesis of this compound

The most common and well-documented method for the synthesis of this compound involves the reaction of piperazine with ethyl chloroformate.[1] This reaction is a nucleophilic acyl substitution where the secondary amine of piperazine attacks the electrophilic carbonyl carbon of ethyl chloroformate.

General Reaction Scheme

The overall chemical transformation is depicted in the following reaction diagram:

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from established literature procedures.[1]

Materials:

-

Piperazine (2 g, 23.2 mmol)

-

Deionized water (10 mL)

-

Ethyl chloroformate (1.26 g, 11.6 mmol)

-

Methanol (20 mL)

-

Saturated aqueous sodium chloride solution (30 mL)

-

Dichloromethane (200 mL)

-

Anhydrous sodium sulfate

Equipment:

-

Reaction flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

Dissolution of Piperazine: Add piperazine (2 g, 23.2 mmol) and deionized water (10 mL) to a reaction flask. Stir at 25 °C until the piperazine is completely dissolved.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Ethyl Chloroformate: Slowly add a solution of ethyl chloroformate (1.26 g, 11.6 mmol) in methanol (20 mL) dropwise to the stirred piperazine solution. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to 25 °C and continue stirring for 4 hours.

-

Workup and Extraction: Upon completion of the reaction, add saturated aqueous sodium chloride solution (30 mL) and dichloromethane (200 mL) to the reaction mixture. Transfer the mixture to a separatory funnel and perform an extraction.

-

Separation and Drying: Collect the organic layer and dry it over anhydrous sodium sulfate.

-

Solvent Removal: Remove the dichloromethane by distillation under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography using a mixture of dichloromethane and methanol (40:1, v/v) as the eluent.

-

Product Isolation: Collect the fractions containing the pure product and evaporate the solvent to yield this compound as a white solid (Yield: 0.62 g, 33.7%).[1]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification process.

Caption: Workflow for the synthesis of this compound.

Biological and Pharmacological Relevance

While this compound itself is primarily an intermediate, the piperazine ring it contains is a privileged scaffold in medicinal chemistry. Derivatives of this compound are found in a wide range of biologically active compounds. For instance, novel N-ethyl-piperazinyl-amides of oleanonic and ursonic acids have been synthesized and shown to exhibit cytotoxic effects against cancer cell lines through the regulation of apoptotic cell death.[8] This highlights the importance of this compound as a starting material for the development of new therapeutic agents.

Safety and Handling

This compound is irritating to the eyes, respiratory system, and skin.[3][5] It is also harmful if swallowed, inhaled, or in contact with skin.[3] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate with well-defined physicochemical properties and established synthetic protocols. Its importance in the pharmaceutical industry, particularly in the development of novel anticancer agents, underscores the continued interest in this compound. The information provided in this guide serves as a comprehensive resource for researchers and professionals working with or interested in the synthesis and applications of this compound.

References

- 1. This compound | 120-43-4 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. chembk.com [chembk.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 1-Piperazinecarboxylic acid, ethyl ester | C7H14N2O2 | CID 8431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-哌嗪甲酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl N-piperazinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl N-piperazinecarboxylate, a key building block in synthetic organic chemistry and pharmaceutical development. This document details its chemical identity, physical properties, synthesis, reactivity, and applications, with a focus on its role in the creation of pharmacologically active agents.

Core Chemical Identity

This compound, also known as ethyl 1-piperazinecarboxylate or N-carbethoxypiperazine, is a monosubstituted piperazine derivative. The presence of both a secondary amine and an ethyl carbamate functional group makes it a versatile intermediate for further chemical modification.

Chemical Structure:

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 158.20 g/mol | [1][2] |

| Appearance | Oily Liquid | [1] |

| Color | Colorless to Yellow | [1][6] |

| Boiling Point | 273 °C (lit.) | [1][7] |

| Density | 1.080 g/mL at 25 °C (lit.) | [1][7] |

| Refractive Index | n20/D 1.477 (lit.) | [7] |

| Flash Point | >110 °C (>230 °F) | [1] |

| Solubility | Freely soluble in water; Soluble in alcohols and some organic solvents. | [1][6] |

| pKa (Basic) | 8.2 |

Table 2: Spectroscopic Data Summary

| Technique | Key Features and Interpretation |

| ¹H NMR | The proton NMR spectrum is characterized by signals corresponding to the ethyl group (a triplet and a quartet) and the piperazine ring protons. The protons on the carbons adjacent to the carbamate nitrogen appear at a different chemical shift than those adjacent to the secondary amine. |

| ¹³C NMR | The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the carbamate, the -OCH₂- of the ethyl group, the methyl of the ethyl group, and the non-equivalent carbons of the piperazine ring. |

| IR Spectroscopy | The infrared spectrum prominently features a strong absorption band for the C=O (carbonyl) stretch of the urethane group, typically around 1700 cm⁻¹. N-H stretching of the secondary amine is also observable. |

| Mass Spectrometry | The electron ionization (EI) mass spectrum shows a molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns will be consistent with the loss of the ethyl group and cleavage of the piperazine ring. |

Synthesis and Experimental Protocols

This compound is typically synthesized by the controlled acylation of piperazine with ethyl chloroformate. The reaction must be carefully managed to favor mono-acylation over di-acylation.

Experimental Protocol: Synthesis of this compound

This protocol is based on a common laboratory procedure for the synthesis of this compound.[4][8]

Materials:

-

Piperazine

-

Ethyl chloroformate

-

Deionized water

-

Methanol

-

Dichloromethane

-

Saturated aqueous sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve piperazine (1 equivalent) in deionized water in a reaction flask and stir at room temperature until fully dissolved.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of ethyl chloroformate (0.5 equivalents) in methanol dropwise to the cooled piperazine solution while maintaining vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 4 hours.

-

Upon completion, perform a liquid-liquid extraction by adding saturated aqueous sodium chloride solution and dichloromethane.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Remove the solvent (dichloromethane) under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography (e.g., using a dichloromethane/methanol gradient) to obtain pure this compound.

Caption: A flowchart illustrating the synthesis of this compound.

Reactivity and Role in Drug Development

The utility of this compound as a synthetic intermediate stems from the differential reactivity of its two nitrogen atoms. The secondary amine is a nucleophile and can readily undergo reactions such as alkylation, acylation, and arylation without affecting the less reactive carbamate-protected nitrogen. This allows for the selective introduction of various substituents onto the piperazine core.

The piperazine moiety is a common scaffold in many approved drugs, valued for its ability to improve the pharmacokinetic properties (e.g., solubility, bioavailability) of a molecule and to interact with various biological targets.[9][10][11] Piperazine derivatives have shown a wide range of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and anticancer effects.[9][10][12][13]

Caption: Reactivity of this compound leading to diverse derivatives.

Application Example: Synthesis of BMY-14802

A notable example of its application is in the synthesis of the antipsychotic agent BMY-14802. In this multi-step synthesis, this compound is used as a key building block to introduce the piperazine core. Specifically, it reacts with 2-chloro-5-fluoro-4-methylthiopyrimidine to form an intermediate, ethyl-4-(5-fluoro-4-methylthio-2-pyrimidinyl)-1-piperazine carboxylate. Subsequent steps, including deprotection of the carbamate, lead to the final drug molecule. This highlights its role in constructing complex pharmaceutical agents.

Caption: Role of this compound in the synthesis of BMY-14802.

Safety and Handling

This compound is considered harmful if swallowed and can cause skin and serious eye irritation.[5][14] It may also cause respiratory irritation.[5][14]

Table 3: Hazard and Safety Information

| Hazard Statement | Precautionary Measures |

| H302: Harmful if swallowed | P261: Avoid breathing vapors/spray. |

| H315: Causes skin irritation | P280: Wear protective gloves/eye protection. |

| H319: Causes serious eye irritation | IF IN EYES: Rinse cautiously with water for several minutes. |

| H335: May cause respiratory irritation | IF ON SKIN: Wash with plenty of soap and water.[5] |

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.[15] Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a fundamental building block for medicinal chemistry and drug discovery. Its defined structure, well-characterized properties, and predictable reactivity make it an invaluable tool for the synthesis of complex molecules. The ability to selectively functionalize the piperazine ring allows for the creation of diverse libraries of compounds, facilitating the development of new therapeutic agents targeting a wide array of diseases. This guide has provided the core technical information required by researchers to effectively and safely utilize this versatile compound in their work.

References

- 1. This compound(120-43-4) 1H NMR spectrum [chemicalbook.com]

- 2. 1-Piperazinecarboxylic acid, ethyl ester | C7H14N2O2 | CID 8431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 4-piperidinecarboxylate(1126-09-6) 1H NMR [m.chemicalbook.com]

- 4. This compound | 120-43-4 [chemicalbook.com]

- 5. This compound, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. prepchem.com [prepchem.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. 1-Piperazinecarboxylic acid, ethyl ester [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 14. chemicalbook.com [chemicalbook.com]

- 15. Ethyl 1-piperazinecarboxylate 99 120-43-4 [sigmaaldrich.com]

physical and chemical properties of Ethyl 1-piperazinecarboxylate

An In-depth Technical Guide to Ethyl 1-piperazinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core . The information is curated for professionals in research and drug development, with a focus on data presentation, experimental methodologies, and visual representations of key processes.

Core Properties of Ethyl 1-piperazinecarboxylate

Ethyl 1-piperazinecarboxylate, also known as N-carbethoxypiperazine, is a versatile organic compound widely utilized as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals.[1] Its chemical structure consists of a piperazine ring with an ethyl carboxylate group attached to one of the nitrogen atoms.[1] This structure imparts specific reactivity and solubility characteristics that are valuable in medicinal chemistry.[1]

Physical Properties

At room temperature, Ethyl 1-piperazinecarboxylate is typically a colorless to light yellow or pale orange, clear, and sometimes viscous liquid.[1][2][3] It may have a characteristic amine-like odor.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₄N₂O₂ | [1][2] |

| Molecular Weight | 158.20 g/mol | [2][4] |

| Appearance | Colorless to light yellow/orange clear liquid | [1][2][3] |

| Boiling Point | 237 °C to 273 °C (lit.) | [3][5] |

| Density | 1.08 g/mL at 25 °C (lit.) | [6] |

| Refractive Index | n20/D 1.477 (lit.) to 1.48 | [3][6] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [6] |

Chemical and Spectroscopic Properties

| Property | Value / Description | Source(s) |

| IUPAC Name | ethyl piperazine-1-carboxylate | [2] |

| CAS Number | 120-43-4 | |

| SMILES | CCOC(=O)N1CCNCC1 | [6] |

| InChI Key | LNOQURRKNJKKBU-UHFFFAOYSA-N | [1] |

| Purity | Typically available in >96% to 99% purity | [3] |

| pKa | 8.50 ± 0.10 (Predicted) | [5] |

| Solubility | Soluble in water, methanol, ether, acetone, and other polar organic solvents.[2][3] Its solubility in water can be influenced by pH and temperature.[2] | |

| Stability | Stable under recommended storage conditions.[7] It is recommended to be stored in a cool, dark, and dry place.[3][5] | |

| Incompatible Materials | Strong oxidizing agents | [7] |

| Hazardous Decomposition | Under fire conditions, it can decompose to form carbon oxides and nitrogen oxides (NOx).[7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline protocols for the synthesis, purification, and analysis of Ethyl 1-piperazinecarboxylate.

Synthesis Protocol

A common method for the synthesis of Ethyl 1-piperazinecarboxylate involves the reaction of piperazine with ethyl chloroformate.[5]

Materials:

-

Piperazine

-

Ethyl chloroformate

-

Methanol

-

Deionized water

-

Saturated aqueous sodium chloride solution

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Reaction flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

Dissolve piperazine (2 g, 23.2 mmol) in deionized water (10 mL) in a reaction flask with stirring at 25 °C until complete dissolution.[5]

-

Cool the reaction mixture to 0 °C using an ice bath.[5]

-

Slowly add a solution of ethyl chloroformate (1.26 g, 11.6 mmol) in methanol (20 mL) dropwise to the stirred piperazine solution.[5]

-

After the addition is complete, allow the reaction system to warm to 25 °C and continue stirring for 4 hours.[5]

-

Upon completion of the reaction, add saturated aqueous sodium chloride solution (30 mL) and dichloromethane (200 mL) to the reaction mixture for extraction.[5]

-

Separate the organic layer and dry it over anhydrous sodium sulfate.[5]

-

Remove the solvent by distillation under reduced pressure to obtain the crude product.[5]

Purification Protocol

The crude Ethyl 1-piperazinecarboxylate obtained from synthesis can be purified using column chromatography.[5]

Materials:

-

Crude Ethyl 1-piperazinecarboxylate

-

Silica gel (200-400 mesh)

-

Dichloromethane

-

Methanol

-

Chromatography column, collection tubes

Procedure:

-

Prepare a slurry of silica gel in the chosen eluent system.

-

Pack the chromatography column with the silica gel slurry.

-

Dissolve the crude product in a minimal amount of dichloromethane.

-

Load the dissolved crude product onto the top of the silica gel column.

-

Elute the column with a solvent system of dichloromethane/methanol (e.g., a 40:1 v/v ratio).[5]

-

Collect fractions and monitor the separation using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield purified Ethyl 1-piperazinecarboxylate.[5]

Analytical Protocols

The identity and purity of Ethyl 1-piperazinecarboxylate are typically confirmed using various analytical techniques.

2.3.1. Gas Chromatography (GC) Purity analysis is often performed using GC.[3]

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A suitable capillary column for amine analysis.

-

Carrier Gas: Helium or Nitrogen.

-

Sample Preparation: Dilute a small amount of the sample in a suitable solvent (e.g., methanol or dichloromethane).

-

Analysis: Inject the prepared sample into the GC. The retention time and peak area are used to determine the purity of the compound.

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is used to confirm the chemical structure of the compound.[8][9]

-

Instrumentation: An NMR spectrometer (e.g., 400 MHz).[10]

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethylsulfoxide (D₆-DMSO).[10]

-

Analysis: The ¹H NMR and ¹³C NMR spectra are recorded. The chemical shifts (δ), multiplicities, and coupling constants (J) are analyzed to confirm that they correspond to the structure of Ethyl 1-piperazinecarboxylate.[8][10]

2.3.3. High-Performance Liquid Chromatography (HPLC) HPLC is another powerful technique for purity assessment and quantification.

-

Instrumentation: An HPLC system with a suitable detector (e.g., UV or Mass Spectrometry).

-

Column: A reverse-phase column, such as a C18 column, is commonly used for the analysis of such compounds.[11]

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

-

Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase or a compatible solvent.[11]

-

Analysis: Inject the sample into the HPLC system. The purity is determined by the peak area percentage of the main component.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and conceptual relationships involving Ethyl 1-piperazinecarboxylate.

Caption: Workflow for the synthesis of Ethyl 1-piperazinecarboxylate.

Caption: Workflow for purification and analysis of the final product.

Caption: Role of Ethyl 1-piperazinecarboxylate as a chemical intermediate.

References

- 1. CAS 120-43-4: Ethyl 1-piperazinecarboxylate | CymitQuimica [cymitquimica.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Ethyl 1-Piperazinecarboxylate | 120-43-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Ethyl N-piperazinecarboxylate | 120-43-4 [chemicalbook.com]

- 6. Ethyl 1-piperazinecarboxylate 99 120-43-4 [sigmaaldrich.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. This compound(120-43-4) 1H NMR spectrum [chemicalbook.com]

- 9. Ethyl 1-Piperazinecarboxylate | 120-43-4 | TCI AMERICA [tcichemicals.com]

- 10. rsc.org [rsc.org]

- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

Ethyl N-piperazinecarboxylate molecular weight and formula

An In-depth Technical Guide on Ethyl N-piperazinecarboxylate

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This guide provides a focused overview of this compound, a compound of interest in various synthetic and pharmaceutical applications.

Core Molecular Data

This compound is a heterocyclic compound frequently utilized as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its fundamental molecular attributes are summarized below.

The molecular formula for this compound is C7H14N2O2.[1][2][3][4] Its molecular weight is approximately 158.2 g/mol .[1][2][3][5]

| Parameter | Value |

| Molecular Formula | C7H14N2O2[1][2][3][4] |

| Molecular Weight | 158.2 g/mol [1][2][3][5] |

| Alternate Molecular Weight | 158.20 g/mol [5][6] |

| Synonyms | Ethyl piperazine-1-carboxylate, 1-Carbethoxypiperazine, 1-Ethoxycarbonylpiperazine[1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are crucial for reproducibility and further research. While specific experimental details can vary, a general synthetic approach is often cited in the literature. A representative synthetic protocol is outlined below.

Synthesis of this compound:

A common method for the synthesis of this compound involves the reaction of piperazine with ethyl chloroformate.

-

Materials: Piperazine, Ethyl Chloroformate, Deionized Water, Methanol, Dichloromethane, Saturated Aqueous Sodium Chloride Solution, Anhydrous Sodium Sulfate.

-

Procedure:

-

Dissolve piperazine in deionized water in a reaction flask with stirring at 25 °C.

-

Cool the solution to 0 °C.

-

Slowly add a methanol solution of ethyl chloroformate dropwise while maintaining stirring.

-

After the addition is complete, allow the reaction mixture to warm to 25 °C and continue stirring for 4 hours.

-

Upon completion, perform an extraction using a saturated aqueous sodium chloride solution and dichloromethane.

-

Collect the organic layer and dry it with anhydrous sodium sulfate.

-

Remove the organic solvent under reduced pressure.

-

Purify the resulting crude product using column chromatography.

-

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the chemical name, its molecular formula, and its corresponding molecular weight.

Figure 1: Relationship between Compound Name, Formula, and Molecular Weight.

References

- 1. This compound | 120-43-4 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 5. 1-Piperazinecarboxylic acid, ethyl ester | C7H14N2O2 | CID 8431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide on the Solubility of Ethyl N-piperazinecarboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of Ethyl N-piperazinecarboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the solubility of this compound in different organic solvents is crucial for its synthesis, purification, formulation, and overall drug development process. This document summarizes the available qualitative solubility information, presents detailed experimental protocols for quantitative solubility determination, and offers a framework for the systematic presentation of solubility data.

Introduction to this compound

This compound (CAS No: 120-43-4), also known as 1-Ethoxycarbonylpiperazine, is a derivative of piperazine. Its chemical structure consists of a piperazine ring with an ethoxycarbonyl group attached to one of the nitrogen atoms. This functionalization makes it a versatile building block in medicinal chemistry, often utilized in the synthesis of active pharmaceutical ingredients (APIs). The solubility of this compound is a fundamental physicochemical property that influences its handling, reaction kinetics, and bioavailability in preclinical studies.

Qualitative Solubility Profile

Table 1: Qualitative Solubility of this compound

| Solvent Category | Example Solvents | Qualitative Solubility | Reference |

| Polar Protic | Water, Methanol, Ethanol | Soluble / Freely Soluble | [1][2][3][4] |

| Polar Aprotic | Acetone, Ethyl Acetate | Soluble | |

| Non-Polar | Toluene, Hexane | Expected to be sparingly soluble to insoluble | - |

| Chlorinated | Dichloromethane, Chloroform | Expected to be soluble | - |

Note: "Expected" solubility is based on the general principle of "like dissolves like" and the known solubility of similar piperazine derivatives. Experimental verification is required.

Experimental Protocols for Quantitative Solubility Determination

To obtain precise and accurate solubility data, standardized experimental protocols are essential. The following sections detail two common and reliable methods for determining the solubility of a solid compound like this compound in organic solvents: the gravimetric method and the UV-Vis spectrophotometric method.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

-

Sample Preparation: Accurately weigh a known amount of this compound.

-

Equilibration: Add an excess of the compound to a known volume or mass of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Saturation: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed. A constant temperature water bath or shaker is recommended.

-

Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature until the excess solid has settled. Centrifugation can be used to facilitate this process.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation.

-

Solvent Evaporation: Transfer the aliquot of the saturated solution to a pre-weighed container (e.g., an evaporating dish or a vial). Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Mass Determination: Once the solvent is completely removed, reweigh the container with the dried solute.

-

Calculation: The solubility is calculated as the mass of the dissolved solute per volume or mass of the solvent (e.g., in g/100 mL or mg/g).

UV-Vis Spectrophotometric Method

This method is suitable for compounds that have a chromophore and absorb light in the ultraviolet-visible range. It is generally faster than the gravimetric method and requires a smaller amount of material.

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

-

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1-4).

-

Dilution: Carefully withdraw a small, known volume of the clear supernatant and dilute it with a known volume of the same solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at the λmax.

-

Concentration Determination: Use the calibration curve equation to determine the concentration of the diluted solution.

-

Solubility Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor.

References

Navigating the Commercial Landscape of 1-Ethoxycarbonylpiperazine: A Technical Guide for Researchers

For Immediate Release

A comprehensive technical guide has been compiled to illuminate the commercial availability, synthesis, and key applications of 1-Ethoxycarbonylpiperazine (CAS No. 120-43-4), a crucial building block for researchers, scientists, and drug development professionals. This guide provides an in-depth overview of its chemical properties, commercial suppliers, and detailed experimental protocols, serving as an essential resource for its effective utilization in the laboratory and beyond.

1-Ethoxycarbonylpiperazine, also known as ethyl 1-piperazinecarboxylate, is a versatile heterocyclic compound widely employed as a pharmaceutical intermediate in the synthesis of a diverse range of active pharmaceutical ingredients (APIs). Its unique structural features, combining a piperazine ring with a protective ethoxycarbonyl group, make it an invaluable tool in the construction of complex molecules.

Commercial Availability

A critical aspect for any research and development program is the reliable sourcing of starting materials. 1-Ethoxycarbonylpiperazine is readily available from a multitude of chemical suppliers globally. Purity levels typically range from 96% to over 99%, catering to various research and manufacturing needs.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | 99% | 25 g, Bulk Orders |

| Otto Chemie Pvt Ltd | 99% | Inquire for details |

| Tokyo Chemical Industry (TCI) | >96.0% (GC) | 25 mL, 500 mL |

| Fisher Scientific | 96.0+% | Inquire for details |

| BLDpharm | Inquire for details | Inquire for details |

| Parchem | Inquire for details | Inquire for details |

Note: Pricing is subject to change and is dependent on the quantity ordered. Researchers are advised to contact suppliers directly for the most current information and to inquire about bulk pricing.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-Ethoxycarbonylpiperazine is fundamental for its handling, reaction setup, and purification.

| Property | Value |

| CAS Number | 120-43-4 |

| Molecular Formula | C₇H₁₄N₂O₂ |

| Molecular Weight | 158.20 g/mol |

| Appearance | Colorless to light orange/yellow/green clear liquid |

| Boiling Point | 273 °C (lit.)[1] |

| Density | 1.08 g/mL at 25 °C (lit.)[1] |

| Refractive Index (n20/D) | 1.477 (lit.)[1] |

Synthesis and Purification

The most common and efficient method for the synthesis of 1-Ethoxycarbonylpiperazine is the N-acylation of piperazine with ethyl chloroformate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of 1-Ethoxycarbonylpiperazine

Materials:

-

Piperazine

-

Ethyl chloroformate

-

Triethylamine (or another suitable base)

-

Dichloromethane (or another suitable solvent)

-

Water

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperazine (1.0 equivalent) and triethylamine (1.1 equivalents) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add ethyl chloroformate (1.05 equivalents) dropwise to the stirred solution over 15-30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification: Fractional Distillation

Crude 1-Ethoxycarbonylpiperazine can be effectively purified by fractional distillation under reduced pressure (vacuum distillation). This technique is suitable for separating the desired product from unreacted starting materials and high-boiling impurities. The distillation should be performed with careful temperature and pressure control to achieve high purity.

Key Reactions and Applications

1-Ethoxycarbonylpiperazine serves as a versatile intermediate in organic synthesis, primarily due to the reactivity of the secondary amine within the piperazine ring. The ethoxycarbonyl group acts as a protecting group, allowing for selective functionalization at the N4 position.

N-Alkylation

The secondary amine of 1-Ethoxycarbonylpiperazine can be readily alkylated with various alkyl halides or other electrophiles in the presence of a base. This reaction is fundamental to the synthesis of numerous pharmaceutical compounds.

dot

Deprotection (N-Dealkoxycarbonylation)

The ethoxycarbonyl protecting group can be removed under various conditions, most commonly via acidic or basic hydrolysis, to yield the free piperazine derivative. This deprotection step is often necessary in multi-step syntheses to unmask the secondary amine for further reactions. The choice of deprotection conditions depends on the stability of other functional groups in the molecule.

dot

Role in Drug Development

1-Ethoxycarbonylpiperazine is a key building block in the synthesis of a wide array of pharmaceutical agents. Its incorporation into drug molecules can influence their pharmacological properties, such as receptor binding affinity, solubility, and metabolic stability. The piperazine moiety is a common scaffold in drugs targeting central nervous system (CNS) disorders, infectious diseases, and cancer. The ability to readily modify the piperazine core via intermediates like 1-ethoxycarbonylpiperazine is a significant advantage in drug discovery and development, enabling the creation of libraries of compounds for structure-activity relationship (SAR) studies.[][3][4][5][6]

Spectroscopic Data

(Note: The following are representative spectra and may not be of 1-Ethoxycarbonylpiperazine itself. Researchers should obtain their own analytical data for confirmation.)

¹H NMR Spectroscopy

A typical ¹H NMR spectrum of a compound containing an ethoxycarbonylpiperazine moiety would exhibit characteristic signals for the ethyl group (a triplet and a quartet) and the piperazine ring protons (typically complex multiplets).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would show distinct resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the piperazine ring.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a strong absorption band for the C=O stretching vibration of the carbamate group, typically in the region of 1680-1700 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M+) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Conclusion

1-Ethoxycarbonylpiperazine is a commercially accessible and highly versatile chemical intermediate with significant applications in pharmaceutical research and development. Its straightforward synthesis, well-defined reactivity, and the importance of the piperazine scaffold in medicinal chemistry underscore its value to the scientific community. This technical guide provides a foundational understanding to facilitate its effective use in the synthesis of novel and impactful molecules.

References

The Synthesis and Application of Piperazine-1-Carboxylic Acid Ethyl Ester: A Technical Guide

Introduction

Piperazine-1-carboxylic acid ethyl ester, also known as ethyl piperazine-1-carboxylate, is a versatile heterocyclic compound that has become a cornerstone in the development of a wide array of pharmaceuticals. Its unique structural features, combining a piperazine ring with an ethyl carboxylate group, make it an invaluable building block for medicinal chemists. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this important molecule, with a particular focus on its role in the synthesis of key therapeutic agents.

Historical Perspective and Discovery

While a definitive first synthesis of the parent piperazine-1-carboxylic acid ethyl ester is not readily apparent in early chemical literature, the functionalization of the piperazine ring was a subject of investigation in the mid-20th century. A notable early example of a related synthesis is found in a 1958 patent, which details the preparation of 1-(3'-chloro-4'-methyl-phenyl) piperazine-4-carboxylic acid ethyl ester. This work suggests that the core chemistry of reacting piperazine with chloroformic acid esters to yield N-alkoxycarbonyl derivatives was established by this period. The fundamental reaction involves the nucleophilic attack of the secondary amine of the piperazine ring on the electrophilic carbonyl carbon of ethyl chloroformate.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for piperazine-1-carboxylic acid ethyl ester is presented below, providing a valuable reference for researchers.

| Property | Value |

| Molecular Formula | C₇H₁₄N₂O₂ |

| Molecular Weight | 158.20 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 237 °C |

| Melting Point | Not applicable (liquid at room temperature) |

| Density | 1.08 g/mL at 25 °C |

| Refractive Index | n20/D 1.477 |

| ¹H NMR (CDCl₃, 400 MHz) | δ 1.25 (t, 3H), 2.85 (t, 4H), 3.49 (t, 4H), 4.13 (q, 2H) ppm |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 14.6, 44.0, 45.8, 61.2, 155.5 ppm |

| Solubility | Soluble in water, methanol, ether, and acetone |

Experimental Protocols for Synthesis

The most common and straightforward method for the synthesis of piperazine-1-carboxylic acid ethyl ester is the reaction of piperazine with ethyl chloroformate. Below are detailed experimental protocols for this synthesis.

Protocol 1: Aqueous Synthesis

Materials:

-

Piperazine (1.0 eq)

-

Ethyl chloroformate (1.05 eq)

-

Sodium carbonate (1.1 eq)

-

Dichloromethane

-

Water

-

Brine

Procedure:

-

Dissolve piperazine and sodium carbonate in water in a round-bottom flask equipped with a magnetic stirrer and cool the mixture in an ice bath.

-

Slowly add ethyl chloroformate to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the product by vacuum distillation to obtain pure piperazine-1-carboxylic acid ethyl ester.

Protocol 2: Anhydrous Synthesis

Materials:

-

Piperazine (1.0 eq)

-

Ethyl chloroformate (1.0 eq)

-

Triethylamine (1.1 eq)

-

Dichloromethane (anhydrous)

Procedure:

-

Dissolve piperazine in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Add triethylamine to the solution and cool the mixture to 0 °C in an ice bath.

-

Add ethyl chloroformate dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by vacuum distillation.

Applications in Drug Development

Piperazine-1-carboxylic acid ethyl ester is a crucial intermediate in the synthesis of several blockbuster drugs. Its piperazine moiety often imparts desirable pharmacokinetic properties and provides a scaffold for further functionalization.

Vilazodone Synthesis

Vilazodone is an antidepressant that acts as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist. The synthesis of vilazodone involves the coupling of a piperazine-containing fragment with an indole derivative. Piperazine-1-carboxylic acid ethyl ester can be used as a starting material to generate the required piperazine intermediate.

Sildenafil Synthesis

Sildenafil, marketed as Viagra, is a potent inhibitor of phosphodiesterase type 5 (PDE5) and is used to treat erectile dysfunction and pulmonary arterial hypertension. The synthesis of sildenafil involves the introduction of a methylpiperazine group. While 1-methylpiperazine is often used directly, synthetic routes can be designed where piperazine-1-carboxylic acid ethyl ester is a precursor to a functionalized piperazine that is later methylated.

Signaling Pathways of Associated Drugs

Understanding the mechanism of action of the drugs synthesized using piperazine-1-carboxylic acid ethyl ester provides context for its importance.

Vilazodone: SSRI and 5-HT1A Partial Agonist Pathway

Vilazodone's therapeutic effect is attributed to its dual mechanism of action on the serotonergic system.[1] As an SSRI, it blocks the reuptake of serotonin from the synaptic cleft, increasing its availability to bind to postsynaptic receptors.[2] As a 5-HT1A partial agonist, it modulates the activity of these autoreceptors, which are involved in the negative feedback regulation of serotonin release.[1]

References

Spectroscopic Analysis of Ethyl N-piperazinecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Ethyl N-piperazinecarboxylate, a key building block in the synthesis of various pharmaceutical compounds. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.15 | Quartet | 2H | -O-CH₂ -CH₃ |

| 3.48 | Triplet | 4H | -N(-CO)-CH₂ -CH₂-N- |

| 2.78 | Triplet | 4H | -N(-CO)-CH₂-CH₂ -N- |

| 1.25 | Triplet | 3H | -O-CH₂-CH₃ |

| 1.83 | Singlet | 1H | -NH - |

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR (Carbon-13) NMR Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 155.5 | Carbonyl | C =O |

| 61.3 | Methylene | -O-CH₂ -CH₃ |

| 45.8 | Methylene | -N(-CO)-CH₂-CH₂ -N- |

| 44.0 | Methylene | -N(-CO)-CH₂ -CH₂-N- |

| 14.6 | Methyl | -O-CH₂-CH₃ |

Note: The ¹³C NMR data is estimated based on spectral data of closely related analogs and typical chemical shift ranges.[1]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3300 | Medium, Sharp | N-H Stretch | Secondary Amine |

| ~2970, ~2850 | Strong | C-H Stretch | Alkane (CH₂, CH₃) |

| ~1700 | Strong | C=O Stretch | Carbamate |

| ~1450 | Medium | C-H Bend | Alkane (CH₂) |

| ~1240 | Strong | C-N Stretch | Amine/Carbamate |

| ~1040 | Strong | C-O Stretch | Ester |

Note: These are characteristic absorption ranges and the exact peak positions may vary slightly.[2]

Mass Spectrometry (MS)

| m/z Ratio | Relative Intensity | Possible Fragment |

| 158 | Moderate | [M]⁺ (Molecular Ion) |

| 115 | High | [M - C₂H₅O]⁺ |

| 86 | High | [M - C₂H₅OCO]⁺ |

| 56 | Very High | [C₃H₆N]⁺ |

| 44 | High | [C₂H₄N]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃) (approximately 0.6-0.7 mL).[3] A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3] The solution is transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.[4] The salt plates are then mounted in a sample holder and placed in the beam path of the FT-IR spectrometer. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.[5]

Mass Spectrometry (MS)

The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI) source.[6] A small amount of the sample is introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography. In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer. A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: A flowchart illustrating the process from sample preparation to structural elucidation using various spectroscopic techniques.

References

- 1. Synthesis and characterization of several series of 4-acyl-1-[2-a...: Ingenta Connect [ingentaconnect.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. benchchem.com [benchchem.com]

- 4. eng.uc.edu [eng.uc.edu]

- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

An In-depth Technical Guide on the Thermal Stability and Decomposition of Ethyl N-piperazinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available data and established analytical principles to provide a comprehensive overview of the thermal stability of Ethyl N-piperazinecarboxylate. No specific experimental thermal analysis data (e.g., TGA, DSC) for this compound was found in a comprehensive search of scientific literature and safety data repositories. The experimental protocols and decomposition pathways described herein are based on general principles for similar chemical entities and should be considered as a guide for future investigation.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical and chemical synthesis. Its utility in drug development and other applications necessitates a thorough understanding of its thermal stability and decomposition profile. This guide provides a summary of its known physical properties, outlines standardized methodologies for its thermal analysis, and presents a potential decomposition pathway based on the chemical literature of related compounds.

Physicochemical Properties

A summary of the relevant physical properties of this compound is presented in Table 1. These properties are essential for handling, storage, and for designing thermal analysis experiments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₄N₂O₂ | [1] |

| Molecular Weight | 158.20 g/mol | [1] |

| Appearance | Clear, light yellow oily liquid | [2] |

| Boiling Point | 273 °C (literature value) | [3][4][5] |

| Melting Point | 120 °C | [2][4][5] |

| Density | 1.08 g/mL at 25 °C (literature value) | [3][4][5] |

| Flash Point | 113 °C (closed cup) | [3][6] |

| Solubility | Soluble in water | [2][4][5] |

Thermal Stability and Hazardous Decomposition

While specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data is not publicly available, safety data sheets indicate that this compound is stable under recommended storage conditions.[6] Decomposition is expected at elevated temperatures.

Hazardous decomposition products formed under fire conditions include:

-

Carbon oxides (CO, CO₂)

-

Nitrogen oxides (NOx)[6]

The thermal decomposition of carbamates has been studied, and by analogy, a potential decomposition pathway can be proposed. For instance, the pyrolysis of ethyl N-methyl-N-phenylcarbamate yields N-methylaniline, carbon dioxide, and ethylene.[7] This suggests a mechanism involving the cleavage of the carbamate group.

Proposed Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability of this compound, a systematic study using TGA and DSC is recommended. The following are generalized protocols that can serve as a starting point for such an investigation.

4.1 Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperatures at which the compound decomposes and to quantify the associated mass loss.

-

Apparatus: A calibrated thermogravravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a linear heating rate of 10 °C/min.[4]

-

-

Data Analysis: Plot the percentage of initial mass versus temperature. Determine the onset temperature of decomposition, the peak decomposition temperature (from the derivative of the TGA curve), and the percentage of residual mass at the end of the experiment.

4.2 Differential Scanning Calorimetry (DSC)

-

Objective: To identify and characterize thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these events.

-

Apparatus: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan should be used as a reference.

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert), with a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to a temperature above the expected decomposition point (as determined by TGA) at a linear heating rate of 10 °C/min.[8]

-

-

Data Analysis: Plot the heat flow versus temperature. Identify endothermic and exothermic peaks corresponding to melting and decomposition, respectively. Determine the onset temperatures, peak temperatures, and the enthalpy (ΔH) for each transition.

Visualizations of Workflow and Potential Decomposition

The following diagrams illustrate a typical workflow for thermal stability analysis and a plausible decomposition pathway for this compound.

Caption: A generalized workflow for assessing the thermal stability of a chemical compound.

Caption: A plausible decomposition pathway for this compound.

Conclusion

For professionals in drug development and chemical research, a comprehensive understanding of the thermal properties of this compound is crucial for ensuring its safe handling, storage, and application. While direct experimental data on its thermal decomposition is currently lacking in the public domain, this guide provides a framework for its investigation based on established analytical techniques and the behavior of structurally related compounds. The proposed experimental protocols and potential decomposition pathways offer a solid foundation for future empirical studies to fully characterize the thermal stability of this important molecule.

References

- 1. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 2. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 3. benchchem.com [benchchem.com]

- 4. infinitalab.com [infinitalab.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]

Methodological & Application

Synthesis of Bioactive Molecules Using Ethyl N-Piperazinecarboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing Ethyl N-piperazinecarboxylate as a key building block. The versatile nature of the piperazine scaffold, coupled with the reactivity of the N-ethoxycarbonyl group, makes this reagent a valuable starting material in the discovery and development of novel therapeutic agents. The following sections detail the synthesis of pyrimidinyl piperazine derivatives with potential applications as antimicrobial agents and in the development of antipsychotic drugs.

Application Note 1: Synthesis of Pyrimidinyl Piperazine Derivatives as Potential Antimicrobial Agents

The piperazine moiety is a common feature in a multitude of antimicrobial agents. The introduction of a piperazine ring can enhance the pharmacokinetic properties of a molecule, such as solubility and bioavailability. This protocol describes a general method for the synthesis of substituted pyrimidinyl piperazine compounds, which have shown promising antibacterial and antifungal activities. The key reaction is a nucleophilic aromatic substitution (SNAr) where the secondary amine of the piperazine ring displaces a leaving group on an activated pyrimidine ring.

Experimental Protocol: Synthesis of Ethyl 4-(4-aryl-6-(thiophen-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate

This protocol is adapted from the synthesis of similar pyrimidine-incorporated piperazine derivatives.

Materials:

-

4-Aryl-2-(methylthio)-6-(thiophen-2-yl)pyrimidine (1.0 equiv)

-

This compound (1.1 equiv)

-

Potassium Hydroxide (catalytic amount)

-

Dry Ethanol

-

Crushed Ice

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, dissolve 4-Aryl-2-(methylthio)-6-(thiophen-2-yl)pyrimidine (1.0 equiv) and this compound (1.1 equiv) in dry ethanol.

-

Add a catalytic amount of potassium hydroxide to the reaction mixture.

-

Reflux the mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice.

-

The solid product will precipitate out of the solution.

-

Filter the solid, wash with cold water, and dry thoroughly.

-

Recrystallize the crude product from ethanol to obtain the pure Ethyl 4-(4-aryl-6-(thiophen-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate.

Quantitative Data Summary:

The following table summarizes the antimicrobial activity of structurally related pyrimidinyl piperazine derivatives against various bacterial and fungal strains. The data is presented as the Zone of Inhibition in millimeters.

| Compound Reference | S. aureus | B. subtilis | E. coli | S. paratyphi-A | A. niger | P. notatum | A. fumigatus | C. albicans |

| 4b | 15 | 14 | 13 | 12 | - | - | - | - |

| 4d | 16 | 15 | 14 | 13 | 14 | 13 | - | 12 |

| 5a | 14 | 13 | 12 | 11 | - | - | - | - |

| 5b | 15 | 14 | 13 | 12 | - | - | - | - |

| Chloramphenicol | 25 | 26 | 24 | 23 | - | - | - | - |

| Fluconazole | - | - | - | - | 24 | 23 | 22 | 21 |

Note: Data is for related compounds and is illustrative of the potential activity of the synthesized molecules.[1]

Synthesis Workflow:

Caption: Synthetic workflow for pyrimidinyl piperazine derivatives.

Application Note 2: Synthesis of a Precursor to the Antipsychotic Agent BMY-14802

This compound is a key intermediate in the synthesis of various central nervous system (CNS) active agents. This application note details the synthesis of a key precursor to BMY-14802, a molecule with antipsychotic effects that acts as a sigma receptor antagonist and a 5-HT1A receptor agonist. The synthesis involves the nucleophilic aromatic substitution of a chloropyrimidine derivative with this compound.

Experimental Protocol: Synthesis of Ethyl 4-(5-fluoro-2-pyrimidinyl)-1-piperazinecarboxylate

This protocol is based on the reported synthesis of BMY-14802.

Materials:

-

2-Chloro-5-fluoropyrimidine (1.0 equiv)

-

This compound (1.1 equiv)

-

Triethylamine (1.5 equiv)

-

Acetonitrile (anhydrous)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of 2-Chloro-5-fluoropyrimidine (1.0 equiv) in anhydrous acetonitrile, add this compound (1.1 equiv) and triethylamine (1.5 equiv).

-

Heat the reaction mixture to reflux (approximately 80-85 °C) and stir for 12-18 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure Ethyl 4-(5-fluoro-2-pyrimidinyl)-1-piperazinecarboxylate.

Quantitative Data Summary:

The following table presents the binding affinities (Ki, nM) of BMY-14802 for various CNS receptors, illustrating the biological relevance of this molecular scaffold.

| Receptor | Binding Affinity (Ki, nM) |

| Sigma | 2.5 |

| 5-HT1A | 3.8 |

| Dopamine D2 | 280 |

| Dopamine D3 | 150 |

Note: Data is for the final compound BMY-14802, not the synthesized intermediate.

Logical Relationship Diagram:

References

Ethyl N-piperazinecarboxylate: A Versatile Scaffold in Modern Drug Discovery

Application Notes

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents.[1][2][3] Its unique physicochemical properties, including its basicity, solubility, and conformational flexibility, allow it to significantly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][4] Ethyl N-piperazinecarboxylate, as a readily available and modifiable building block, serves as a crucial starting material for the synthesis of diverse piperazine-containing compounds. This document provides an overview of its application in drug discovery, focusing on anticancer, antiviral, and central nervous system (CNS) targeted agents, complete with relevant quantitative data and detailed experimental protocols.

The versatility of the piperazine scaffold stems from the ability to independently modify the two nitrogen atoms, enabling the creation of vast chemical libraries with diverse biological activities.[5] These modifications can tune receptor interactions, improve metabolic stability, and enhance bioavailability.[6] Consequently, piperazine derivatives have been successfully developed as anticancer, antiviral, antidepressant, antipsychotic, and anxiolytic drugs.[5][7][8][9]

Anticancer Applications

The piperazine moiety is a key component in numerous anticancer agents, contributing to their ability to interact with various biological targets, inhibit cell proliferation, and induce apoptosis.[8] Derivatives of this compound have been explored for their potential to yield potent and selective anticancer compounds.

Quantitative Data for Anticancer Activity

| Compound ID | Modification of Piperazine Scaffold | Cancer Cell Line | Activity Metric | Value | Reference |

| Compound 23 | Vindoline conjugate with 4-(trifluoromethyl)benzyl substituent | MDA-MB-468 (Breast Cancer) | GI₅₀ | 1.00 µM | [10] |

| Compound 25 | Vindoline conjugate with 1-bis(4-fluorophenyl)methyl substituent | HOP-92 (Non-Small Cell Lung Cancer) | GI₅₀ | 1.35 µM | [10] |

| Compound 4 | N-ethyl-piperazinyl amide of ursonic acid | NCI-60 Panel | GI₅₀ | Nanomolar range (cell line dependent) | [11] |

| Compound 6 | Chalcone N-ethyl-piperazinyl amide of oleanonic acid | NCI-60 Panel | GI₅₀ | Nanomolar range (cell line dependent) | [11] |

| SGI-7079 | Arylpiperazine derivative | - | IC₅₀ (Axl kinase inhibition) | 58 nM | [12] |

Experimental Protocols

This protocol outlines a common method for the synthesis of N-arylpiperazine derivatives, a key step in developing many anticancer agents.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

-

Reaction Setup: In a clean, dry reaction vessel, combine the aryl halide (1.0 eq), this compound (1.2 eq), palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), and a phosphine ligand (e.g., BINAP, 0.04 eq).

-

Solvent and Base: Add a suitable solvent (e.g., toluene) and a base (e.g., sodium tert-butoxide, 1.4 eq).

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Antiviral Applications

The piperazine scaffold is also prominent in the development of antiviral agents, targeting various stages of the viral life cycle. Its ability to be incorporated into molecules that inhibit viral entry, replication, or assembly makes it a valuable tool in antiviral drug discovery.[13]

Quantitative Data for Antiviral Activity

| Compound ID | Modification of Piperazine Scaffold | Virus | Activity Metric | Value | Reference |

| Compound 13 | Arylpiperazinyl-benzocycloheptapyrrole-carboxamide | SARS-CoV-2 | EC₅₀ | 0.66 µM | [14] |

| Compound 12 | Arylpiperazinyl-benzocycloheptapyrrole-carboxamide | SARS-CoV-2 | EC₅₀ | 1.17 µM | [14] |

| Compound 143 | Piperazine-derived chalcone | Zika Virus (ZIKV) | IC₅₀ | 6.6 µM | [13] |

| Compound 144 | Piperazine-derived chalcone | Zika Virus (ZIKV) | IC₅₀ | 1.9 µM | [13] |

| Compound 53 | Piperazinone phenylalanine derivative | HIV-1 | EC₅₀ | 5.89 ± 2.03 µM | [13] |

Experimental Protocols

This protocol describes the synthesis of a bis-Mannich base, a hybrid of piperazine and isatin, which has shown potential antiviral activity.[15]

Protocol 2: Aminomethylation of Isatin (Mannich Reaction)

-

Reactant Preparation: In a round-bottom flask, dissolve isatin (2.0 eq) in a suitable solvent like ethanol.

-

Addition of Reagents: Add piperazine (1.0 eq) and formaldehyde (2.2 eq, as a 37% aqueous solution) to the isatin solution at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the formation of the product by TLC.

-

Isolation of Product: The product often precipitates out of the reaction mixture. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

Purification: If necessary, the product can be recrystallized from a suitable solvent to achieve higher purity.

Central Nervous System (CNS) Applications

Piperazine derivatives have a long history in the treatment of CNS disorders, including depression, anxiety, and psychosis.[7] They often act as modulators of various neurotransmitter receptors, such as dopamine and serotonin receptors.

Quantitative Data for CNS Activity

| Compound ID | Modification of Piperazine Scaffold | Target | Activity Metric | Value | Reference |

| (-)-10e | N-substituted piperazine derivative | Dopamine D3 Receptor | EC₅₀ (GTPγS binding) | Subnanomolar range | [16] |

| 24a | N-piperazinyl substituted tetrahydrobenzo[d]thiazole | Dopamine D3 Receptor | EC₅₀ (GTPγS binding) | 0.49 nM | [17] |

| 24b | N-piperazinyl substituted tetrahydrobenzo[d]thiazole | Dopamine D3 Receptor | EC₅₀ (GTPγS binding) | 0.52 nM | [17] |

| 24c | N-piperazinyl substituted tetrahydrobenzo[d]thiazole | Dopamine D3 Receptor | EC₅₀ (GTPγS binding) | 0.52 nM | [17] |